molecular formula C20H15BrO3 B14991847 3-(4-bromophenyl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one

3-(4-bromophenyl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B14991847
M. Wt: 383.2 g/mol
InChI Key: YJGHRLBKGYGUJI-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes This compound is characterized by the presence of a bromophenyl group, an ethyl group, and a methyl group attached to a furochromene core

Preparation Methods

The synthesis of 3-(4-bromophenyl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one typically involves the reaction of chalcone precursors with 2-bromo-1-(4-bromophenyl)ethanone in the presence of anhydrous potassium carbonate (K₂CO₃). This reaction can be carried out under conventional heating, ultrasound, or microwave irradiation, with microwave irradiation being the most efficient method due to shorter reaction times and higher yields .

Chemical Reactions Analysis

3-(4-Bromophenyl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions using boron reagents to form new carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as acetylcholinesterase, leading to altered neurotransmission. Additionally, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and affect cell viability .

Comparison with Similar Compounds

3-(4-Bromophenyl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one can be compared to other similar compounds such as:

Properties

Molecular Formula

C20H15BrO3

Molecular Weight

383.2 g/mol

IUPAC Name

3-(4-bromophenyl)-9-ethyl-4-methylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C20H15BrO3/c1-3-12-9-17(22)24-16-8-11(2)18-15(10-23-20(18)19(12)16)13-4-6-14(21)7-5-13/h4-10H,3H2,1-2H3

InChI Key

YJGHRLBKGYGUJI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=C(C=C4)Br

Origin of Product

United States

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